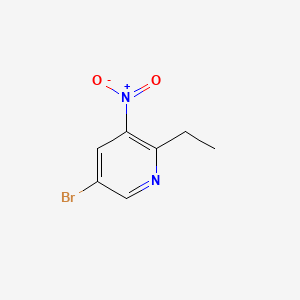

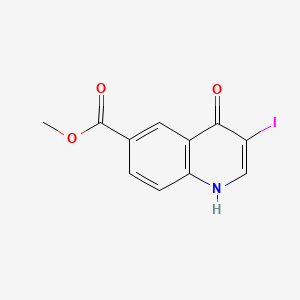

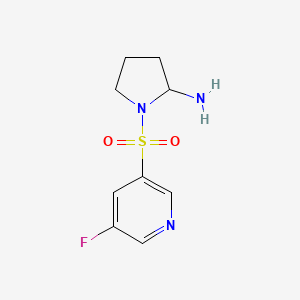

![molecular formula C12H21NO4 B582454 (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid CAS No. 1268520-70-2](/img/structure/B582454.png)

(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It is a pyrrolidine derivative, which means it contains a five-membered ring with one nitrogen atom and four carbon atoms. The “(3R,4R)” notation indicates the stereochemistry of the compound, meaning the spatial arrangement of the atoms. The “tert-butoxy” and “carbonyl” groups are functional groups attached to the pyrrolidine ring .科学的研究の応用

Stereoselective Synthesis and Structural Analysis

Research has demonstrated the significance of stereoselectivity in the synthesis of complex molecules. For instance, studies on the synthesis of 2-aryl-thiazolidine-4-carboxylic acids involve nucleophilic addition processes where the stereoselectivity can be influenced by the presence of tert-butoxycarbonyl groups (Jagtap et al., 2016). This research highlights the impact of substituents on reaction outcomes, showcasing the utility of tert-butoxycarbonyl-protected compounds in stereoselective synthesis.

Mechanistic Insights into tert-Butyloxycarbonyl Group Migration

Another study focuses on the mechanism behind tert-butyloxycarbonyl (Boc) group migration, revealing an intramolecular process that involves an unusual nine-membered cyclic transition state (Xue & Silverman, 2010). This research offers valuable insights into the behavior of tert-butoxycarbonyl groups in chemical reactions, which is crucial for designing novel synthetic routes and understanding reaction mechanisms.

Development of Substituted tert-Butyl 3-Allyl-4-Hydroxypiperidine-1-Carboxylates

The synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates demonstrates the utility of tert-butoxycarbonyl-protected amino acids in the creation of novel compounds. Such studies explore the conditions leading to high yields and the transformation of isomers, contributing to the field of drug discovery and development (Boev et al., 2015).

Antibacterial Activity of N-tert-Butyloxycarbonyl-Thiazolidine Carboxylic Acid Derivatives

Research into the antibacterial properties of N-tert-butyloxycarbonyl-thiazolidine carboxylic acid derivatives showcases the potential of tert-butoxycarbonyl-protected compounds in medicinal chemistry. These studies reveal that certain derivatives exhibit significant antibacterial activities, highlighting the role of such compounds in developing new therapeutic agents (Song et al., 2015).

作用機序

特性

IUPAC Name |

(3R,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHWHPDMLFMSLP-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

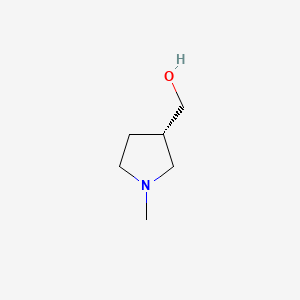

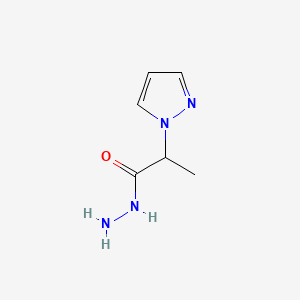

![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)

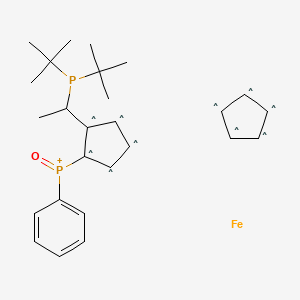

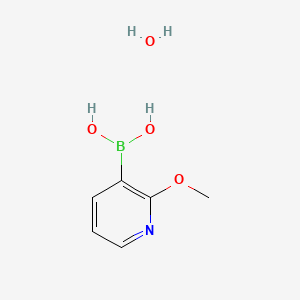

![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B582372.png)

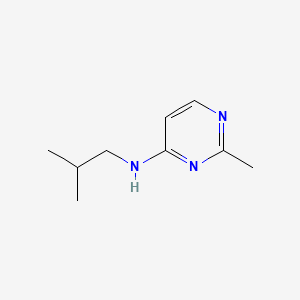

![Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B582385.png)